molecular formula C5H3BrF3NOS B8721633 (5-Bromo-3-(trifluoromethyl)isothiazol-4-yl)methanol

(5-Bromo-3-(trifluoromethyl)isothiazol-4-yl)methanol

Cat. No. B8721633
M. Wt: 262.05 g/mol
InChI Key: HEEXUXVFHMNLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-3-(trifluoromethyl)isothiazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H3BrF3NOS and its molecular weight is 262.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-3-(trifluoromethyl)isothiazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-3-(trifluoromethyl)isothiazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromo-3-(trifluoromethyl)isothiazol-4-yl)methanol

Molecular Formula

C5H3BrF3NOS

Molecular Weight

262.05 g/mol

IUPAC Name

[5-bromo-3-(trifluoromethyl)-1,2-thiazol-4-yl]methanol

InChI

InChI=1S/C5H3BrF3NOS/c6-4-2(1-11)3(10-12-4)5(7,8)9/h11H,1H2

InChI Key

HEEXUXVFHMNLQP-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(SN=C1C(F)(F)F)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid (800 mg, 2.90 mmol, 1.00 equiv), tetrahydrofuran (3 mL). This was followed by the addition of BH3 (14.5 mL, 5.00 equiv) dropwise with stirring at 0° C. The resulting solution was stirred overnight at 25° C. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:5). The reaction was then quenched by the addition of 20 mL of methanol. The reaction mixture was heated to reflux for 1 h. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5). This resulted in 200 mg (25%) of [5-bromo-3-(trifluoromethyl)-1,2-thiazol-4-yl]methanol as yellow oil.
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

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